Differential REV-ERB Subtype Selectivity: SR9011 vs. SR9009
SR9011 and SR9009, while both REV-ERB agonists, exhibit distinct receptor subtype selectivity profiles. SR9011 demonstrates preferential binding to REV-ERBβ (IC50 = 560 nM) over REV-ERBα (IC50 = 790 nM), yielding a β/α selectivity ratio of 1.41 [1]. In contrast, SR9009 shows preferential binding to REV-ERBα (IC50 = 670 nM) over REV-ERBβ (IC50 = 800 nM), with a β/α ratio of 0.84 . This differential selectivity translates to divergent in vivo pharmacodynamics, as evidenced by distinct patterns of circadian gene expression in mouse hypothalami following administration [2].
| Evidence Dimension | REV-ERB Subtype Selectivity |
|---|---|
| Target Compound Data | REV-ERBα IC50 = 790 nM; REV-ERBβ IC50 = 560 nM |
| Comparator Or Baseline | SR9009: REV-ERBα IC50 = 670 nM; REV-ERBβ IC50 = 800 nM |
| Quantified Difference | SR9011 β/α selectivity ratio = 1.41; SR9009 β/α selectivity ratio = 0.84 |
| Conditions | GAL4-REV-ERB cotransfection assays in HEK293 cells |
Why This Matters
Researchers studying REV-ERBβ-specific functions or seeking to minimize off-target effects should select SR9011 over SR9009 based on its quantitatively distinct subtype selectivity profile.
- [1] Solt LA, Wang Y, Banerjee S, et al. Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists. Nature. 2012;485(7396):62-68. PMID: 22460951. View Source
- [2] Banerjee S, Wang Y, Solt LA, et al. Pharmacological targeting of the mammalian clock regulates sleep architecture and emotional behaviour. Nature Communications. 2014. PMID: 25500534. View Source
